Ethyl (2-cyanoaziridin-1-yl)acetate
Description
Ethyl (2-cyanoaziridin-1-yl)acetate is an organic compound featuring a cyano-substituted aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) linked to an ethyl acetate group.
Properties
CAS No. |
75984-86-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethyl 2-(2-cyanoaziridin-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-6(9)3-8/h6H,2,4-5H2,1H3 |
InChI Key |
SBSCIUUGENBGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features with Ethyl (2-cyanoaziridin-1-yl)acetate, including ester groups, nitrogen-containing heterocycles, or cyano substituents. Their differences in ring size, substituents, and functional groups significantly influence their chemical behavior and applications.
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate
- Structure: A thiazolidine (five-membered ring with sulfur and nitrogen) substituted with a cyanoimino group and an ethyl acetate side chain.
- Synthesis: Prepared via condensation reactions involving thiazolidine precursors and ethyl cyanoacetate .
- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond lengths indicative of strong conjugation between the cyano group and the heterocycle . Exhibits biological activity due to the thiazolidine moiety, which is associated with antimicrobial and anti-inflammatory effects .
- Applications : Used in drug discovery for its bioactive heterocyclic core .
Ethyl 2-(azetidin-1-yl)acetate
- Structure : Contains a four-membered azetidine ring (three carbons, one nitrogen) linked to an ethyl acetate group.
- CAS No.: 1284942-95-5
- Molecular Formula: C₇H₁₃NO₂
- Properties :
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- Structure: Features a cyano group and a pyrrole-substituted propenoate ester.
- Synthesis: Synthesized via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate .
- Properties: The conjugated system (cyano and pyrrole groups) enhances stability and optical properties.
Ethyl 2-(2-nitroimidazol-1-yl)acetate
- Structure : Nitroimidazole ring attached to an ethyl acetate group.
- CAS No.: 161490-37-5
- Molecular Formula : C₇H₉N₃O₄
- Properties: Nitroimidazoles are known for their radiosensitizing and antimicrobial properties.
Comparative Data Table
Key Findings and Implications
Ring Strain and Reactivity: Aziridine’s three-membered ring confers high strain and reactivity, making this compound more reactive than azetidine or thiazolidine analogs . Cyano groups enhance electrophilicity, facilitating nucleophilic additions or cycloadditions .
Synthetic Challenges :
- Aziridine synthesis often requires specialized conditions (e.g., low temperatures, anhydrous solvents) to manage ring strain, unlike larger heterocycles .
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